molecular formula C12H10N2O3 B1270212 1-(2-methyl-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde CAS No. 383136-10-5

1-(2-methyl-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde

Cat. No. B1270212
CAS RN: 383136-10-5
M. Wt: 230.22 g/mol
InChI Key: PEUZPVMFYYNHCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of polysubstituted pyrroles, potentially relevant to the target compound, has been achieved through copper-catalyzed reactions involving aldehydes, amines, and β-nitroalkenes, indicating a method that could be adapted for the synthesis of 1-(2-methyl-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde (Andreou et al., 2018). Additionally, iron(III)-catalyzed four-component coupling reactions have been developed to synthesize highly functionalized pyrroles, showcasing an alternative, environmentally friendly approach for synthesizing complex pyrrole derivatives (Maiti et al., 2010).

Molecular Structure Analysis

Research into the molecular structure of pyrrole derivatives has been conducted, with studies on nitrophenyl derivatives of pyrrole 2,5-diamides providing insights into structural behavior, anion binding, and color change signaling deprotonation (Camiolo et al., 2003). These findings offer a foundation for understanding the structural aspects of 1-(2-methyl-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde.

Chemical Reactions and Properties

The chemical reactivity of pyrrole derivatives towards synthesis and transformations has been extensively studied. For example, direct synthesis of pyrrolo[1,2-α]quinoxalines from 1-(2-nitrophenyl)pyrroles and alcohols via iron-catalyzed transfer hydrogenation has been reported, demonstrating the reactivity of nitrophenyl pyrroles in complex reactions (Chun et al., 2020).

Physical Properties Analysis

The physical properties of pyrrole derivatives can vary significantly based on their structure and substitution patterns. While specific studies on the physical properties of 1-(2-methyl-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde are not directly available, related research on pyrrole-2-carbaldehyde derivatives indicates methods for de novo synthesis and properties such as solubility and crystallinity (Wu et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of pyrrole derivatives are influenced by their specific functional groups. Studies on the synthesis of pyrrole-2-carbaldehyde derivatives through oxidative annulation highlight the chemical versatility and reactivity of these compounds (Wu et al., 2018). This suggests potential pathways and reactivity profiles for 1-(2-methyl-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde.

Scientific Research Applications

Supramolecular Chains in Magnetism

  • Magnetic Applications : The compound 1-methyl-1H-pyrrole-2-carbaldehyde oxime, a related derivative, has been utilized as a ligand in the coordination of paramagnetic transition metal ions, resulting in a Mn(III)25 barrel-like cluster. This cluster exhibits single-molecule magnetic behavior, indicating potential applications in magnetic and electronic devices (Giannopoulos et al., 2014).

Electrochromic Devices

  • Electrochromic Materials : A mixture of isomers including a similar compound, 1-(4-nitrophenyl)-1H-pyrrole, was synthesized and polymerized to produce soluble polymers. These polymers exhibited significant electronic band gaps and switching abilities, making them suitable materials for electrochromic devices (Variş et al., 2006).

EPR Studies in Chemistry

  • EPR Spectroscopy : 1-methyl-2-substituted-5-pyrrolylcarbonyl fluorinated nitroxides, related to the compound , have been studied using Electron Paramagnetic Resonance (EPR). These studies are crucial in understanding the effects of substituents on magnetic properties, potentially impacting materials science and magnetic resonance imaging (He et al., 1999).

Synthesis of Derivatives

  • Chemical Synthesis : Derivatives of 1H-pyrrol-2(5H)-ones, including a compound similar to 1-(2-methyl-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde, have been synthesized under catalyst-free and solvent-free conditions. This highlights the compound's utility in green chemistry and organic synthesis (Niknam & Mojikhalifeh, 2014).

properties

IUPAC Name

1-(2-methyl-3-nitrophenyl)pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-9-11(5-2-6-12(9)14(16)17)13-7-3-4-10(13)8-15/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUZPVMFYYNHCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])N2C=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363243
Record name 1-(2-methyl-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817738
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(2-methyl-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde

CAS RN

383136-10-5
Record name 1-(2-methyl-3-nitrophenyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.